molecular formula C15H28O2 B14284290 Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis- CAS No. 129228-18-8

Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-

Cat. No.: B14284290
CAS No.: 129228-18-8
M. Wt: 240.38 g/mol
InChI Key: BEDHCUAJOBASSZ-UHFFFAOYSA-N
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Description

Cyclopentane, 1,1’-[2-methoxy-1-(methoxymethyl)ethylidene]bis- is a complex organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopentane ring with two methoxy groups and a methoxymethyl group attached to it. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentane, 1,1’-[2-methoxy-1-(methoxymethyl)ethylidene]bis- can be achieved through several methods. One common approach involves the methylation of cyclopentanol, where methanol is added to cyclopentene. This method is preferred for its sustainability as it does not produce by-products . Another method involves the use of lithium carbonate for the elimination of α-bromo-cyclopentanone, followed by Claisen condensation, decarboxylation, and isomerization cascades of unsaturated diesters .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane, 1,1’-[2-methoxy-1-(methoxymethyl)ethylidene]bis- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentanol derivatives.

Scientific Research Applications

Cyclopentane, 1,1’-[2-methoxy-1-(methoxymethyl)ethylidene]bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentane, 1,1’-[2-methoxy-1-(methoxymethyl)ethylidene]bis- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentane, 1,1’-[2-methoxy-1-(methoxymethyl)ethylidene]bis- is unique due to its specific arrangement of methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity compared to other cyclopentane derivatives.

Properties

CAS No.

129228-18-8

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

(2-cyclopentyl-1,3-dimethoxypropan-2-yl)cyclopentane

InChI

InChI=1S/C15H28O2/c1-16-11-15(12-17-2,13-7-3-4-8-13)14-9-5-6-10-14/h13-14H,3-12H2,1-2H3

InChI Key

BEDHCUAJOBASSZ-UHFFFAOYSA-N

Canonical SMILES

COCC(COC)(C1CCCC1)C2CCCC2

Origin of Product

United States

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